molecular formula C34H50O4 B1252211 Ubiquinone 25 CAS No. 4370-61-0

Ubiquinone 25

Cat. No.: B1252211
CAS No.: 4370-61-0
M. Wt: 522.8 g/mol
InChI Key: NYFAQDMDAFCWPU-UVCHAVPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ubiquinone-5 is a compound composed of the 2,3-dimethoxy-5-methylbenzoquinone nucleus common to ubiquinones;  and a side chain of five isoprenoid units.

Scientific Research Applications

Cardiovascular Health

Ubiquinone 25 has been extensively studied for its role in cardiovascular health. Research indicates that supplementation can improve heart function and reduce cardiovascular mortality in patients with heart failure. A systematic review identified 28 studies that demonstrated the efficacy of ubiquinone in preventing cardiovascular diseases.

Key Findings:

  • A study by Alehagen et al. (2021) showed a reduction in cardiovascular mortality by 10% among patients taking 200 mg/day of ubiquinone over 208 weeks .
  • Another study indicated significant improvements in echocardiogram results and reduced hospitalization times for patients supplemented with ubiquinone .

Table 1: Summary of Cardiovascular Studies on Ubiquinone

AuthorYearSample SizeDuration (weeks)Daily Dose (mg)Outcome
Alehagen et al.2021213208200Reduced cardiovascular mortality by 10%
Mortensen et al.201923112300Improved NYHA class and reduced mortality
Khan et al.20201230.14400Reduced BNPs and hospitalization time

Neurodegenerative Diseases

Ubiquinone has also shown promise in treating neurodegenerative diseases such as Parkinson's disease and multiple system atrophy (MSA). A randomized controlled trial found that high-dose ubiquinol supplementation significantly improved motor function in MSA patients compared to a placebo group .

Case Study: Multiple System Atrophy

  • Study Design: Phase II trial with 139 participants.
  • Results: The ubiquinol group exhibited a mean difference of -1.7 in the UMSARS score, indicating improved motor function .

Nutritional Applications

Ubiquinone is widely recognized for its role as a dietary supplement aimed at enhancing energy levels and overall health. It is particularly beneficial for individuals with metabolic disorders or those undergoing statin therapy, which can deplete natural levels of coenzyme Q10.

Research Insights:

  • A review highlighted that ubiquinone supplementation could alleviate statin-associated muscle pain, thereby improving patient compliance with cholesterol-lowering treatments .
  • Studies have shown that ubiquinone can enhance exercise performance by improving mitochondrial function and reducing oxidative stress during physical activity .

Cosmetic Applications

In the cosmetic industry, ubiquinone is valued for its antioxidant properties, contributing to skin health and anti-aging formulations. It helps protect skin cells from oxidative damage and promotes collagen synthesis.

Research Findings:

  • A study demonstrated that topical application of formulations containing ubiquinone improved skin hydration and elasticity, making it a popular ingredient in anti-aging creams .

Properties

CAS No.

4370-61-0

Molecular Formula

C34H50O4

Molecular Weight

522.8 g/mol

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C34H50O4/c1-24(2)14-10-15-25(3)16-11-17-26(4)18-12-19-27(5)20-13-21-28(6)22-23-30-29(7)31(35)33(37-8)34(38-9)32(30)36/h14,16,18,20,22H,10-13,15,17,19,21,23H2,1-9H3/b25-16+,26-18+,27-20+,28-22+

InChI Key

NYFAQDMDAFCWPU-UVCHAVPFSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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